Ramoplanin - 76168-82-6

Ramoplanin

Catalog Number: EVT-242526
CAS Number: 76168-82-6
Molecular Formula: C106H170ClN21O30
Molecular Weight: 2254.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ramoplanin is a naturally occurring glycolipodepsipeptide antibiotic produced by the bacterium Actinoplanes sp. ATCC 33076. [] It is classified as a lipoglycopeptide due to its unique structure, consisting of a cyclic peptide backbone, a lipid side chain, and a disaccharide moiety. [] Ramoplanin demonstrates potent activity against a wide range of Gram-positive bacteria, including those resistant to other antibiotics, such as vancomycin-resistant Enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). [, , ] Its unique mechanism of action and effectiveness against drug-resistant pathogens have made it a promising candidate for combating the growing threat of antibiotic resistance.

Synthesis Analysis

Ramoplanin is a complex molecule composed of a 17-amino acid cyclic peptide core, an N-terminal fatty acid side chain, and in the case of Ramoplanin A2, a di-mannose moiety linked to the peptide backbone. [, , ] NMR spectroscopy and X-ray crystallography have revealed its unique three-dimensional structure, characterized by a β-hairpin conformation and a hydrophobic core. [, , ] The fatty acid side chain and the disaccharide moiety contribute to the molecule's amphiphilic nature, influencing its interaction with bacterial membranes. [, ]

Deacylation:

The fatty acid side chain of ramoplanin can be selectively removed through a deacylation reaction, resulting in the formation of ramoplanin aglycon. [, ] This modification alters the molecule's physicochemical properties and may influence its biological activity.

Semisynthetic Modifications:

The deacylated ramoplanin aglycon serves as a valuable precursor for the synthesis of semisynthetic ramoplanin derivatives. [, ] By attaching different carboxylic acids to the deacylated peptide, researchers can generate a library of analogues with modified properties, potentially improving their pharmacological characteristics.

Molecular Structure Analysis

Ramoplanin can be conjugated to imaging agents, such as fluorescein isothiocyanate (FITC) and gadolinium-1, 4, 7, 10-tetraazacyclododecane-1, 4, 7, 10-tetraacetic acid (GdDOTA), for use in molecular imaging techniques. [] This allows researchers to visualize the uptake and localization of ramoplanin in bacterial cells, providing valuable information about its interaction with the bacterial cell wall and its potential as a targeted therapeutic.

Development of New Ramoplanin Analogues:

Future research should focus on designing and synthesizing new ramoplanin analogues with improved properties, such as enhanced solubility, reduced toxicity, and increased activity against a broader spectrum of pathogens. [, , ] These efforts could lead to the development of novel antibiotics effective against drug-resistant bacteria.

Mechanism of Action

While ramoplanin exhibits promising activity against drug-resistant pathogens, understanding potential resistance mechanisms is crucial for its long-term effectiveness. [] Studying the genetic and biochemical basis of resistance to ramoplanin will help in designing strategies to mitigate or circumvent resistance development.

Physical and Chemical Properties Analysis

Ramoplanin is a complex lipoglycopeptide with a molecular weight of approximately 2554 Da for Ramoplanin A2. [] Its structure is characterized by a cyclic peptide backbone, a fatty acid side chain, and a di-mannose disaccharide. [, , ] It exhibits limited solubility in water, which is likely influenced by its hydrophobic lipid tail. [, ] Ramoplanin's amphiphilic nature, arising from its hydrophobic and hydrophilic components, contributes to its ability to interact with bacterial membranes. [, ] These physicochemical properties play a crucial role in its biological activity and pharmacokinetic behavior.

Antimicrobial Agent:

Ramoplanin exhibits potent in vitro activity against a wide range of Gram-positive bacteria, including those resistant to other antibiotics, such as VRE, MRSA, and Clostridium difficile. [, , , , ] This has led to its investigation as a potential therapeutic agent for infections caused by these pathogens.

Ramoplanin's specific inhibition of peptidoglycan biosynthesis makes it a valuable tool for studying bacterial cell wall formation. [, , ] By inhibiting specific steps in this process, researchers can gain insights into the intricate mechanisms involved in bacterial cell wall assembly and its role in bacterial survival.

Applications

Given its unique mechanism of action and ability to interact with bacterial membranes, ramoplanin's potential applications extend beyond its role as an antimicrobial agent. [, , ] Exploring its use in areas like drug delivery, biosensing, and biomaterials could unlock new possibilities for this versatile molecule.

Deschlororamoplanin A2 Aglycone

Compound Description: Deschlororamoplanin A2 aglycone is a ramoplanin derivative lacking the chlorine atom at the Chp17 position and the α-1,2-dimannosyl disaccharide at Hpg11. [] This derivative was created through genetic manipulation of the ramoplanin biosynthetic pathway. []

Relevance: Deschlororamoplanin A2 aglycone retains similar antimicrobial activity to ramoplanin A2 and its aglycone, demonstrating that the chlorine atom at Chp17 and the α-1,2-dimannosyl disaccharide at Hpg11 are not essential for ramoplanin's activity. [] This finding provides insights into the structure-activity relationships of ramoplanin and presents a potential starting point for developing new derivatives.

Ramoplanin A2 Aglycone

Compound Description: This compound is the aglycone form of ramoplanin A2, lacking the di-mannose sugar moiety. [, ] This compound is used in various studies to understand the structure-activity relationships of ramoplanin, particularly the role of the sugar moiety in its activity and physicochemical properties.

Relevance: Ramoplanin A2 aglycone exhibits similar, and in some cases slightly more potent, antimicrobial activity compared to ramoplanin A2. [] This suggests that the di-mannose moiety is not essential for the intrinsic activity but might play a role in solubility and pharmacokinetic properties.

[L-Dap(2)]ramoplanin A2 Aglycone

Compound Description: This synthetic analogue of ramoplanin A2 aglycone replaces the naturally occurring lactic acid moiety at position 2 with L-2,3-diaminopropionic acid (Dap). [] This modification enhances the stability of the compound by replacing the labile lactone with a more stable lactam. []

Relevance: [L-Dap(2)]ramoplanin A2 aglycone serves as a valuable tool for studying structure-activity relationships of ramoplanin due to its enhanced stability and synthetic accessibility. [] It allows researchers to create and evaluate a library of analogues to identify key residues for activity and guide the development of improved antibiotics.

Enduracidin

Compound Description: Enduracidin is a lipodepsipeptide antibiotic structurally similar to ramoplanin, sharing the same cyclic peptide core of 17 amino acids. [, ] Unlike ramoplanin, enduracidin lacks the di-mannose moiety and possesses a different fatty acid side chain. [, ]

Relevance: Enduracidin and ramoplanin exhibit a similar mechanism of action, inhibiting bacterial cell wall biosynthesis by binding to Lipid I and II intermediates. [, ] Studying enduracidin alongside ramoplanin provides valuable insights into the structural features impacting their activity, selectivity, and potential for developing novel antibiotics.

Janiemycin

Compound Description: Janiemycin represents another lipodepsipeptide antibiotic structurally related to ramoplanin. [] Although its complete structure is yet to be fully elucidated, initial studies suggest a similar mechanism of action targeting bacterial cell wall biosynthesis. []

Relevance: The structural similarities between janiemycin and ramoplanin, coupled with their proposed shared mechanism of action, make it a relevant compound for further investigation. [] Understanding the subtle structural differences and their impact on the activity and properties of these antibiotics could aid in developing new therapeutic agents.

Monomannosylated Enduracidin Derivatives

Compound Description: These are a series of enduracidin derivatives generated by introducing the ramoplanin mannosyltransferase Ram29 into the enduracidin producer Streptomyces fungicidicus. [] These derivatives possess a single mannose moiety attached to the Hpg11 residue of enduracidin. []

Relevance: The creation of monomannosylated enduracidin derivatives demonstrates the potential for engineering biosynthetic pathways to generate novel ramoplanin-like compounds with potentially improved properties. [] The addition of the mannose moiety can influence the solubility and other pharmacokinetic characteristics of these antibiotics.

Chersinamycin

Compound Description: Chersinamycin is a novel lipoglycodepsipeptide discovered through targeted genome mining of strains harboring gene clusters similar to those responsible for ramoplanin and enduracidin biosynthesis. [, ] While structurally distinct from ramoplanin, it displays good antibiotic activity against Gram-positive bacteria. [, ]

Relevance: The discovery of chersinamycin highlights the potential of genome mining for identifying novel ramoplanin-like compounds with potent antibacterial activity. [, ] Further investigation of chersinamycin and related compounds could uncover novel chemical scaffolds and mechanisms for combating antibiotic resistance.

Dideschloroenduracidins A and B

Compound Description: These novel enduracidin analogues lack both chlorine atoms found in the parent compound. [] They were generated by deleting the enduracidin halogenase gene (orf30) in Streptomyces fungicidicus. []

Relevance: Dideschloroenduracidins A and B provide insights into the role of halogenation in the activity and biosynthesis of ramoplanin and related compounds. [] Despite lacking chlorine atoms, these analogues retain activity against Staphylococcus aureus, suggesting that halogenation might not be crucial for their antibacterial activity.

Monodeschloroenduracidins A and B

Compound Description: These enduracidin analogues, containing only one chlorine atom, were generated by expressing the ramoplanin halogenase gene (orf20) in a genetically modified strain of Streptomyces fungicidicus lacking its native halogenase (orf30). []

Relevance: Monodeschloroenduracidins A and B, along with the trichlorinated enduracidin analogue, highlight the potential for combinatorial biosynthesis to generate novel ramoplanin-like compounds with altered halogenation patterns. [] This approach enables the exploration of structure-activity relationships and the development of potentially more effective and safer antibiotic candidates.

Properties

CAS Number

76168-82-6

Product Name

Ramoplanin

IUPAC Name

2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[2-[[(2R)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-5-amino-2-[[(2R)-2-[[4-amino-2-[[(2S)-4-amino-2-[[(2Z,4Z)-octa-2,4-dienoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-2-(3-chloro-4-hydroxycyclohexyl)acetic acid

Molecular Formula

C106H170ClN21O30

Molecular Weight

2254.1 g/mol

InChI

InChI=1S/C106H170ClN21O30/c1-8-9-10-11-15-22-80(140)114-75(50-78(110)138)96(147)118-76(51-79(111)139)97(148)124-86(60-25-36-66(133)37-26-60)102(153)117-72(21-17-46-109)92(143)120-83(56(6)130)100(151)126-89(63-31-42-69(136)43-32-63)105(156)127-88(62-29-40-68(135)41-30-62)104(155)121-82(55(5)129)99(150)119-74(48-58-18-13-12-14-19-58)95(146)116-71(20-16-45-108)93(144)123-87(61-27-38-67(134)39-28-61)103(154)122-84(57(7)131)101(152)125-85(59-23-34-65(132)35-24-59)98(149)112-52-81(141)115-73(47-53(2)3)94(145)113-54(4)91(142)128-90(106(157)158)64-33-44-77(137)70(107)49-64/h10-15,18-19,22,53-57,59-77,82-90,129-137H,8-9,16-17,20-21,23-52,108-109H2,1-7H3,(H2,110,138)(H2,111,139)(H,112,149)(H,113,145)(H,114,140)(H,115,141)(H,116,146)(H,117,153)(H,118,147)(H,119,150)(H,120,143)(H,121,155)(H,122,154)(H,123,144)(H,124,148)(H,125,152)(H,126,151)(H,127,156)(H,128,142)(H,157,158)/b11-10-,22-15-/t54-,55+,56+,57+,59?,60?,61?,62?,63?,64?,65?,66?,67?,68?,69?,70?,71-,72-,73+,74+,75+,76?,77?,82+,83-,84+,85?,86-,87?,88-,89-,90?/m1/s1

InChI Key

FSBZBQUUCNYWOK-YIOPJBSBSA-N

SMILES

CCCC=CC=CC(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C1CCC(CC1)O)C(=O)NC(CCCN)C(=O)NC(C(C)O)C(=O)NC(C2CCC(CC2)O)C(=O)NC(C3CCC(CC3)O)C(=O)NC(C(C)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCN)C(=O)NC(C5CCC(CC5)O)C(=O)NC(C(C)O)C(=O)NC(C6CCC(CC6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C7CCC(C(C7)Cl)O)C(=O)O

Synonyms

A 16686
A-16686
antibiotic 16686
MD 62198
MD-62198
MDL62198
ramoplanin

Canonical SMILES

CCCC=CC=CC(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C1CCC(CC1)O)C(=O)NC(CCCN)C(=O)NC(C(C)O)C(=O)NC(C2CCC(CC2)O)C(=O)NC(C3CCC(CC3)O)C(=O)NC(C(C)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCN)C(=O)NC(C5CCC(CC5)O)C(=O)NC(C(C)O)C(=O)NC(C6CCC(CC6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C7CCC(C(C7)Cl)O)C(=O)O

Isomeric SMILES

CCC/C=C\C=C/C(=O)N[C@@H](CC(=O)N)C(=O)NC(CC(=O)N)C(=O)N[C@H](C1CCC(CC1)O)C(=O)N[C@H](CCCN)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@H](C2CCC(CC2)O)C(=O)N[C@H](C3CCC(CC3)O)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@H](CCCN)C(=O)NC(C5CCC(CC5)O)C(=O)N[C@@H]([C@H](C)O)C(=O)NC(C6CCC(CC6)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](C)C(=O)NC(C7CCC(C(C7)Cl)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.